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For Researchers, Scientists, and Drug Development Professionals

Introduction
(1R)-1-[2-(trifluoromethyl)phenyl]ethanol is a chiral alcohol of significant interest in medicinal

chemistry and drug development. The presence of a trifluoromethyl group at the ortho position

of the phenyl ring imparts unique physicochemical properties that can influence a molecule's

metabolic stability, lipophilicity, and binding affinity to biological targets. As a chiral building

block, this compound serves as a valuable precursor for the synthesis of enantiomerically pure

pharmaceuticals and other bioactive molecules. This guide provides an in-depth overview of its

physical and chemical characteristics, a detailed experimental protocol for its synthesis, and its

role in the landscape of pharmaceutical development.

Physicochemical Properties
While specific experimental data for (1R)-1-[2-(trifluoromethyl)phenyl]ethanol is limited in

publicly available literature, the properties of its isomers and related analogs provide valuable

insights. The data for these compounds are summarized below for comparative analysis.
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Table 1: Physical and Chemical Properties of (1R)-1-[2-(trifluoromethyl)phenyl]ethanol and

Related Isomers

Property
(1R)-1-[2-
(trifluoromethyl)ph
enyl]ethanol

1-[3-
(trifluoromethyl)ph
enyl]ethanol
(racemic)

1-[4-
(trifluoromethyl)ph
enyl]ethanol
(racemic)

CAS Number 127852-29-3 454-91-1[1] 1737-26-4

Molecular Formula C₉H₉F₃O C₉H₉F₃O[1] C₉H₉F₃O

Molecular Weight 190.16 g/mol 190.16 g/mol [1] 190.16 g/mol

Appearance

Not specified; likely a

liquid or low-melting

solid

Not specified Liquid

Boiling Point Not specified Not specified
62-63 °C at 0.5

mmHg[2]

Solubility

Expected to be

soluble in common

organic solvents

Not specified Not specified

Purity 98% Not applicable 96%[2]

Table 2: Properties of a Dually Substituted Analog: (R)-1-[3,5-bis(trifluoromethyl)phenyl]ethanol

Property Value

CAS Number 127852-28-2

Molecular Formula C₁₀H₈F₆O

Molecular Weight 258.16 g/mol

Appearance Solid

Melting Point 53-58 °C

Optical Activity [α]/D +27±1°, c = 1 in acetonitrile
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Experimental Protocols
The primary route for the synthesis of (1R)-1-[2-(trifluoromethyl)phenyl]ethanol is the

asymmetric transfer hydrogenation of the corresponding prochiral ketone, 2'-

(trifluoromethyl)acetophenone. This method is widely employed for the preparation of chiral

alcohols with high enantiomeric excess.

Synthesis of (1R)-1-[2-(trifluoromethyl)phenyl]ethanol
via Asymmetric Transfer Hydrogenation
This protocol is a representative example based on established methods for the asymmetric

transfer hydrogenation of aromatic ketones using a Ruthenium-based catalyst.[3][4]

Materials:

2'-(trifluoromethyl)acetophenone

[(p-cymene)RuCl₂]₂ (Ruthenium catalyst precursor)

(1R,2R)-(-)-N-(p-tosyl)-1,2-diphenylethylenediamine ((R,R)-TsDPEN) (chiral ligand)

Isopropanol (hydrogen donor and solvent)

Potassium hydroxide (or other suitable base)

Anhydrous solvent (e.g., toluene or dichloromethane)

Inert gas (Nitrogen or Argon)

Standard glassware for organic synthesis (Schlenk flask, condenser, etc.)

Magnetic stirrer and heating mantle

Chromatography supplies for purification (silica gel, solvents)

Procedure:
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Catalyst Preparation (in situ): In a Schlenk flask under an inert atmosphere, dissolve [(p-

cymene)RuCl₂]₂ and (R,R)-TsDPEN in anhydrous isopropanol. The typical molar ratio of Ru

precursor to ligand is 1:2. Stir the mixture at room temperature for 20-30 minutes to allow for

the formation of the active chiral catalyst complex.

Reaction Setup: To the catalyst solution, add 2'-(trifluoromethyl)acetophenone. The

substrate-to-catalyst ratio is typically high, ranging from 100:1 to 1000:1, depending on the

desired efficiency.

Initiation of Reaction: Add a solution of potassium hydroxide in isopropanol to the reaction

mixture. The base acts as a co-catalyst.

Reaction Conditions: Heat the reaction mixture to a specified temperature (e.g., 40-80 °C)

and stir for several hours. The progress of the reaction can be monitored by thin-layer

chromatography (TLC) or gas chromatography (GC).

Work-up: Upon completion, cool the reaction mixture to room temperature. Quench the

reaction by adding a dilute aqueous acid solution (e.g., 1M HCl).

Extraction: Extract the product into an organic solvent such as ethyl acetate or

dichloromethane. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and

filter.

Purification: Concentrate the filtrate under reduced pressure. The crude product can be

purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate

as the eluent to afford the pure (1R)-1-[2-(trifluoromethyl)phenyl]ethanol.

Characterization: The enantiomeric excess of the product should be determined by chiral

High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC). The

structure can be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Visualizations
Experimental Workflow: Asymmetric Transfer
Hydrogenation
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Caption: Workflow for the synthesis of (1R)-1-[2-(trifluoromethyl)phenyl]ethanol.
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Role in Drug Development
Chiral alcohols, particularly those containing trifluoromethyl groups, are pivotal building blocks

in the synthesis of complex pharmaceutical agents. Their stereochemistry is often crucial for

the biological activity and safety profile of a drug.
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Caption: Role of chiral alcohols as building blocks in drug discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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